Cas no 3019-51-0 (Isoboldine)
Isoboldine is a potent alkaloid with diverse applications in pharmaceuticals and research. It exhibits high selectivity and specificity, making it a valuable tool in drug discovery. Its unique chemical structure contributes to its efficacy in various therapeutic areas. Isoboldine's stability and ease of synthesis further enhance its utility in chemical research and development.

Isoboldine structure
Isoboldine Chemical and Physical Properties
Names and Identifiers
-
- 4H-Dibenzo[de,g]quinoline-1,9-diol,5,6,6a,7-tetrahydro-2,10-dimethoxy-6-methyl-, (6aS)-
- Isoboldine
- bracteoline
- d-isoboldine
- Pentaporphyrin I
- ISOBOLDINE , (+)-
- DTXSID301045612
- NSC785158
- AKOS024282718
- 6a.alpha.-Aporphine-1,9-diol, 2,10-dimethoxy-
- NCGC00017381-02
- 4H-Dibenzo(de,g)quinolinediol, 5,6,6a,7-tetrahydro-2,9(or 2,10)-dimethoxy-6-methyl-, (S)-
- M002E511AJ
- (+)-Isoboldine
- LINHZVMHXABQLB-ZDUSSCGKSA-N
- UNII-M002E511AJ
- AI3-27548
- 3019-51-0
- NSC-113983
- 2,10-Dimethoxy-6aalpha-aporphine-1,9-diol
- N-Methyllaurelliptine
- CHEBI:5986
- 4H-Dibenzo(de,g)quinoline-1,9-diol, 5,6,6a,7-tetrahydro-2,10-dimethoxy-6-methyl-, (S)-
- Isoteoline
- Q15426252
- 4H-Dibenzo[de,g]quinoline-1,9-diol, 5,6,6a,7-tetrahydro-2,10-dimethoxy-6-methyl-, (S)-
- NS00094102
- CHEMBL462880
- (S)-(+)-Isoboldine
- 2,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol #
- SCHEMBL12140647
- TNP00331
- 95508-61-5
- 4H-DIBENZO(DE,G)QUINOLINE-1,9-DIOL, 5,6,6A,7-TETRAHYDRO-2,10-DIMETHOXY-6-METHYL-, (6AS)-
- 6aalpha-Aporphine-1,9-diol, 2,10-dimethoxy-
- Isoteolin
- NSC-785158
- ST057702
- ISOBOLDINE, (+)-
- Izoteolin
- (S)-Isoboldine
- C09541
- (6aS)-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol
- NSC 113983
- NCGC00017381-01
- CS-0203854
- NCGC00142559-01
- HY-N9794
- DTXSID20863078
- LINHZVMHXABQLB-UHFFFAOYSA-N
- FT-0670422
- NS00123154
- SCHEMBL11240744
- 4H-Dibenzo[de,g]quinoline-1,9-diol, 5,6,6a,7-tetrahydro-2,10-dimethoxy-6-methyl-, (.+/-.)-
- 1,9-Dihydroxy-2,10-dimethoxyaporphine
- 4H-Dibenzo[de,9-diol, 5,6,6a,7-tetrahydro-2,10-dimethoxy-6-methyl-, (S)-
- CHEMBL4083068
- (.+/-.)-1,9-Dihydroxy-2,10-dimethoxyaporphine
- 6a.alpha.-Aporphine-1, 2,10-dimethoxy-
- 5164-93-2
- Aporphine-1,9-diol, 2,10-dimethoxy-, (.+/-.)-
- NSC113983
- (.+/-.)-Isoboldine
- 4H-Dibenzo[de,g]quinoline-1,9-diol, 5,6,6a,7-tetrahydro-2,10-dimethoxy-6-methyl-
- 2,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol
- Aporphine, 2,5-dihydroxy-3,6-dimethoxy-
- starbld0001242
- DA-64522
- 3-(carboxymethyl)-8,13,18-trimethyl-21H,23H-Porphine-2,7,12,17-tetrapropanoic acid
-
- Inchi: InChI=1S/C19H21NO4/c1-20-5-4-10-8-16(24-3)19(22)18-12-9-15(23-2)14(21)7-11(12)6-13(20)17(10)18/h7-9,13,21-22H,4-6H2,1-3H3/t13-/m0/s1
- InChI Key: LINHZVMHXABQLB-ZDUSSCGKSA-N
- SMILES: COC1=C(O)C=C2C(C3C(O)=C(OC)C=C4C=3[C@H](C2)N(CC4)C)=C1
Computed Properties
- Exact Mass: 327.14700
- Monoisotopic Mass: 327.14705815g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 2
- Complexity: 461
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 62.2Ų
Experimental Properties
- Color/Form: Brown powder
- PSA: 62.16000
- LogP: 2.80500
Isoboldine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN6091-1 mL * 10 mM (in DMSO) |
Isoboldine |
3019-51-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3330 | 2023-09-15 | |
TargetMol Chemicals | TN6091-5 mg |
Isoboldine |
3019-51-0 | 98% | 5mg |
¥ 3,230 | 2023-07-11 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I27480-5 mg |
(+)-Isoboldine |
3019-51-0 | 5mg |
¥4640.0 | 2021-09-09 | ||
TRC | I780050-0.5mg |
Isoboldine |
3019-51-0 | 0.5mg |
$ 4465.00 | 2023-02-02 | ||
TRC | I780050-.5mg |
Isoboldine |
3019-51-0 | .5mg |
$ 5126.00 | 2023-04-15 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-505314-1 mg |
Isoboldine, |
3019-51-0 | 1mg |
¥56,408.00 | 2023-07-11 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I27480-5mg |
(+)-Isoboldine |
3019-51-0 | ,98.0% | 5mg |
¥4640.0 | 2023-09-07 | |
TargetMol Chemicals | TN6091-5mg |
Isoboldine |
3019-51-0 | 5mg |
¥ 14100 | 2024-07-20 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-505314-1mg |
Isoboldine, |
3019-51-0 | 1mg |
¥56408.00 | 2023-09-05 |
Isoboldine Related Literature
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Francesco Presel,Christian S. Kern,Thomas G. Boné,Florian Schwarz,Peter Puschnig,Michael G. Ramsey,Martin Sterrer Phys. Chem. Chem. Phys. 2022 24 28540
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Rashid R. Valiev,Heike Fliegl,Dage Sundholm Phys. Chem. Chem. Phys. 2015 17 14215
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Jonas Jusélius,Dage Sundholm Phys. Chem. Chem. Phys. 2000 2 2145
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R. L. N. Harris,A. W. Johnson,I. T. Kay Q. Rev. Chem. Soc. 1966 20 211
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Erich Steiner,Alessandro Soncini,Patrick W. Fowler Org. Biomol. Chem. 2005 3 4053
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Rashid R. Valiev,Heike Fliegl,Dage Sundholm Phys. Chem. Chem. Phys. 2015 17 14215
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7. 878. The negative ions of some porphin and phthalocyanine derivatives, and their electronic spectraJ. W. Dodd,N. S. Hush J. Chem. Soc. 1964 4607
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Nugzar Zh. Mamardashvili,Oleg A. Golubchikov Russ. Chem. Rev. 2001 70 577
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9. Synthesis of deuterioporphyrin IX, pemptoporphyrin, and spirographis porphyrin dimethyl estersP. Bamfield,R. Grigg,A. W. Johnson,R. W. Kenyon J. Chem. Soc. C 1968 1259
-
Dage Sundholm Phys. Chem. Chem. Phys. 2000 2 2275
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Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:3019-51-0)Isoboldine

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